Methyl 2-chloro-4-phenylquinoline-3-carboxylate
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Overview
Description
Methyl 2-chloro-4-phenylquinoline-3-carboxylate is a quinoline derivative with a molecular formula of C18H12ClNO2. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-4-phenylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method involves the reaction of an o-aminoaryl ketone with a carbonyl compound containing a reactive α-methylene group. The reaction is catalyzed by a base and often requires refluxing in an alcoholic solution or an organic solvent .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are becoming more common to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 2-amino-4-phenylquinoline-3-carboxylate.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of 2-chloro-4-phenylquinoline-3-carboxylic acid.
Scientific Research Applications
Methyl 2-chloro-4-phenylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by intercalating into DNA. In anticancer research, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Methyl 2-phenylquinoline-4-carboxylate
- 2-chloroquinoline-3-carbaldehyde
Uniqueness
Methyl 2-chloro-4-phenylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 4-position and the ester group at the 3-position enhances its potential as a pharmacologically active compound .
Properties
CAS No. |
94502-05-3 |
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Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
methyl 2-chloro-4-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H12ClNO2/c1-21-17(20)15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)19-16(15)18/h2-10H,1H3 |
InChI Key |
UDDJCFMHKZYSPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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